Methyl 5-isobutoxynicotinate
Overview
Description
Methyl 5-isobutoxynicotinate is an organic compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a methyl ester group attached to the nicotinic acid moiety, with an isobutoxy substituent at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-isobutoxynicotinate typically involves the esterification of 5-isobutoxynicotinic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
5-isobutoxynicotinic acid+methanolacid catalystMethyl 5-isobutoxynicotinate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process while minimizing side reactions. Additionally, the reaction conditions, such as temperature and pressure, can be optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-isobutoxynicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Formation of 5-isobutoxynicotinic acid.
Reduction: Formation of 5-isobutoxynicotinyl alcohol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-isobutoxynicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to nicotinic acid derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5-isobutoxynicotinate involves its interaction with biological targets, primarily through its ester and nicotinic acid moieties. The compound can act as a prodrug, releasing nicotinic acid upon hydrolysis. Nicotinic acid is known to interact with G-protein-coupled receptors, leading to various physiological effects, including vasodilation and lipid metabolism regulation.
Comparison with Similar Compounds
Methyl nicotinate: Similar structure but lacks the isobutoxy group.
Ethyl nicotinate: Similar ester but with an ethyl group instead of a methyl group.
Isobutyl nicotinate: Similar structure but with an isobutyl ester instead of a methyl ester.
Uniqueness: Methyl 5-isobutoxynicotinate is unique due to the presence of the isobutoxy group at the 5-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other nicotinic acid esters and can lead to different pharmacological and chemical properties.
Properties
IUPAC Name |
methyl 5-(2-methylpropoxy)pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)7-15-10-4-9(5-12-6-10)11(13)14-3/h4-6,8H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPOIOACXHBXBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CN=CC(=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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